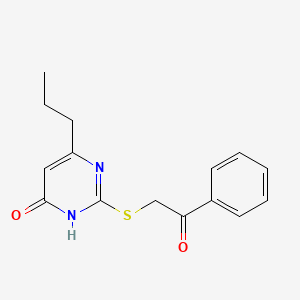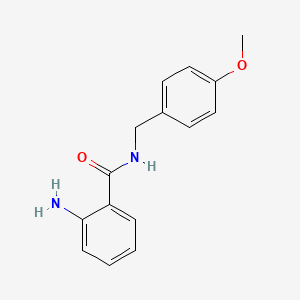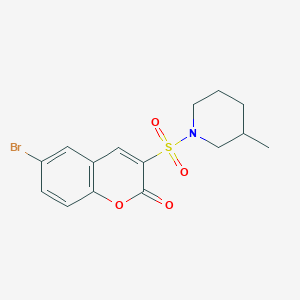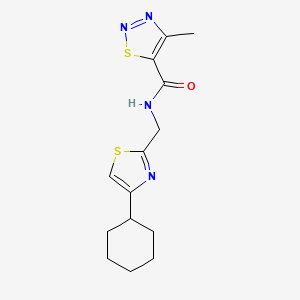
2-(Difluoromethyl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 2-(Difluoromethyl)-3-methylpyridine, involves various strategies. Techniques such as the palladium-catalyzed reaction of bromofluoropyridines with different amines have been developed to achieve specific substitutions on the pyridine ring. A notable method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation, to introduce the difluoromethyl group onto the pyridine nucleus (Scherbinina et al., 2017).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including this compound, has been extensively studied. Techniques such as X-ray diffraction analysis provide insights into the arrangement of atoms within the molecule and its electronic structure. Studies on similar compounds reveal that the positioning of substituents on the pyridine ring significantly affects the molecule's overall structure and stability (Hanif et al., 2020).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. Nucleophilic substitution reactions, for example, are common, allowing for the introduction or modification of functional groups on the pyridine ring. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as the difluoromethyl group (Gao et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, and solubility, are crucial for its handling and application in research. While specific data for this compound might not be readily available, related pyridine derivatives have been studied to determine their thermal stability, solubility in various solvents, and crystalline structure. These properties are essential for predicting the behavior of these compounds under different conditions (Bryndal et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound include its acidity, basicity, and reactivity towards other chemical species. The presence of the difluoromethyl group affects the electron density on the pyridine ring, influencing its nucleophilic and electrophilic properties. Studies on similar compounds can shed light on how such substituents impact the chemical behavior of pyridine derivatives in various reactions and under different conditions (Abu-Youssef et al., 2010).
Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Applications
2-(Difluoromethyl)-3-methylpyridine derivatives have been explored as ligands in coordination chemistry, demonstrating utility in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions. These applications benefit from the compound's ability to engage in complex formation with metals, leading to materials with distinct physical properties useful in sensing and information storage technologies (Halcrow, 2005).
Catalytic Applications
Terpyridines and their derivatives, related to the structure of this compound, find extensive use in catalytic applications ranging from artificial photosynthesis (water splitting) to various organic transformations and polymerization reactions. These applications highlight the compound's role in facilitating a broad range of chemical reactions, thereby contributing to advancements in materials science, biomedicinal chemistry, and organometallic catalysis (Winter, Newkome, & Schubert, 2011).
Molecular Modeling and Thermodynamic Studies
Molecular dynamics studies involving pyridinium-based ionic liquids, which share structural motifs with this compound, have provided insights into the thermodynamic and transport properties of these compounds. Such studies are crucial for understanding the behavior of ionic liquids in various conditions, offering potential applications in energy storage and electrochemical devices (Cadena et al., 2006).
Material Science and Photophysical Properties
Research into the photophysical properties of this compound derivatives has led to the development of materials with potential applications in data security protection. For instance, heteroleptic cationic Ir(III) complexes displaying fluorescence–phosphorescence dual-emission and mechanoluminescence have been synthesized. These complexes show aggregation-induced emission enhancements, making them suitable for applications in smart luminescent materials and security technologies (Song et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethyl)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCSNDHXWMNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805301-81-8 |
Source


|
| Record name | 2-(difluoromethyl)-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)


![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)
![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)



![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)
